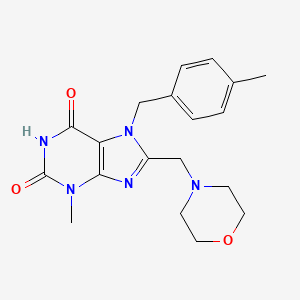

3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular structure that includes multiple functional groups such as methyl, benzyl, morpholinylmethyl, and purine

Properties

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-13-3-5-14(6-4-13)11-24-15(12-23-7-9-27-10-8-23)20-17-16(24)18(25)21-19(26)22(17)2/h3-6H,7-12H2,1-2H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHKTBYMDYNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethyl Intermediate Preparation

Introducing the morpholin-4-ylmethyl group at position 8 requires prior bromination. The 8-position is activated by treating the 7-substituted xanthine derivative with phosphorus oxybromide (POBr₃) in acetonitrile at 0–5°C. This generates 8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, which is isolated via precipitation in ice-cold water.

Nucleophilic Substitution with Morpholine

The bromomethyl intermediate undergoes nucleophilic substitution with morpholine in the presence of a base. A typical protocol involves reacting 8-bromo-xanthine (1 equivalent) with morpholine (1.5 equivalents) in tetrahydrofuran (THF) using triethylamine (2 equivalents) as the base. The reaction is stirred at room temperature for 24 hours, followed by extraction with dichloromethane and evaporation. Purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) yields the desired product in 60–70% purity, which is further refined through recrystallization from acetone.

One-Pot Alkylation Approach

An alternative method avoids isolating the bromomethyl intermediate. The xanthine derivative is treated with paraformaldehyde and morpholine in acetic acid under reflux, enabling Mannich reaction conditions. This one-pot strategy simplifies the synthesis but requires careful pH control to avoid over-alkylation. Yields range from 50–60%, with impurities removed via wash cycles with dilute hydrochloric acid and sodium bicarbonate.

Reaction Optimization and Purification

Temperature and Solvent Effects

Optimal alkylation at position 8 occurs at 40–50°C in dipolar aprotic solvents like dimethylacetamide (DMA). Higher temperatures (>70°C) promote side reactions, such as N9 alkylation, while lower temperatures (<30°C) slow reaction kinetics. Solvent mixtures, such as toluene/NMP (3:1), balance solubility and reaction rate, achieving 85% conversion in 6 hours.

Purification Techniques

Crude products often contain unreacted starting materials and regioisomers. Acid-base extraction is effective for preliminary purification: the reaction mixture is washed with 10% acetic acid to remove unreacted morpholine, followed by 5% sodium hydroxide to eliminate acidic byproducts. Final purification employs recrystallization from denatured alcohol (ethanol/ethyl acetate 1:1), enhancing purity to >98%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40, 1 mL/min) confirms purity >99%. Residual solvents (e.g., DMF, THF) are quantified via gas chromatography, adhering to ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The purine ring can be oxidized to form derivatives with different oxidation states.

Reduction: : Reduction reactions can be used to modify the functional groups attached to the purine ring.

Substitution: : Substitution reactions can be used to replace one functional group with another, such as replacing a hydrogen atom with a different substituent.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various purine derivatives with different functional groups, which can be further modified or used in other chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between purine derivatives and biological molecules. It can also be used as a tool to investigate the role of purines in cellular processes.

Medicine

In medicine, this compound has potential applications in the development of new drugs. Its structural similarity to natural purines suggests that it could be used to modulate purine metabolism or as a lead compound for the development of therapeutic agents.

Industry

In industry, this compound can be used in the production of various chemicals and materials. Its unique properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in purine metabolism. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Adenine: : A naturally occurring purine base.

Guanine: : Another naturally occurring purine base.

Theophylline: : A purine derivative used as a bronchodilator.

Uniqueness

3-methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of substituents, which can impart different chemical and biological properties compared to other purine derivatives.

Biological Activity

3-Methyl-7-(4-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Its structural characteristics, including a purine base and various functional groups, suggest significant biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and toxicity profiles.

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 344.42 g/mol

- Structure : The compound features a purine core with methyl and morpholine substitutions that may enhance its biological interactions.

Research has demonstrated that this compound interacts with various biological targets:

- Enzyme Inhibition :

- Receptor Interaction :

Pharmacological Effects

The compound's biological activity includes:

- Neuroprotective Effects : Studies indicate that it may protect neurons from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The presence of morpholine suggests anti-inflammatory potential through modulation of cytokine production.

Toxicity Profile

Toxicological assessments reveal that the compound has a moderate toxicity profile. The LD50 values range from 536 to 1403 mg/kg, categorizing it as low-toxic (Class IV) .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylxanthine | 1-Methylxanthine | Lacks morpholine group; primarily used as a stimulant. |

| 8-(4-Chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione | 8-Chlorobenzyl | Chlorinated variant; potential for different biological activity. |

| 5-Aminoimidazole ribonucleotide | 5-Aminoimidazole | Involved in purine metabolism; different functional group profile. |

The unique combination of methyl and morpholine substitutions in our compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies

Recent studies have focused on the synthesis and bioactivity evaluation of this compound:

- Synthesis and Characterization : A comprehensive study synthesized various derivatives of 3-methylpurines, including our target compound. The synthesis involved multi-step reactions yielding high purity .

- In Vitro Assays : Various assays demonstrated its efficacy as an AChE inhibitor and its potential neuroprotective effects through cell viability assays in neuronal cell lines .

Q & A

Q. Basic Research Focus :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylbenzyl vs. morpholinyl groups). Key signals: aromatic protons (δ 7.2–7.4 ppm), morpholine-CH₂ (δ 3.4–3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 410.195) .

- X-ray Crystallography : Resolve steric effects of the bulky 4-methylbenzyl group on the purine core .

How can researchers confirm the biological activity of this compound in modulating nucleotide pathways?

Q. Advanced Research Focus :

- In Vitro Assays :

- Cellular Models : Use luciferase reporters (e.g., Wnt/β-catenin pathway) to quantify modulation .

What strategies resolve contradictions in solubility data for this compound across studies?

Q. Advanced Research Focus :

- Solvent Compatibility Testing : Compare DMSO, ethanol, and aqueous buffers (pH 2–9) using dynamic light scattering (DLS) to monitor aggregation .

- Co-solvent Systems : Additives like cyclodextrins or PEG-400 enhance solubility in aqueous media for in vivo studies .

How can computational modeling predict the binding mode of this compound to its biological targets?

Q. Advanced Research Focus :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., adenosine receptors) to map interactions (e.g., hydrogen bonds with morpholine oxygen) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

What in vivo models are suitable for evaluating its pharmacokinetic profile?

Q. Advanced Research Focus :

- Rodent Studies : Administer IV/PO doses (5–20 mg/kg) to measure plasma half-life (LC-MS/MS quantification).

- Tissue Distribution : Fluorescent tagging (e.g., Cy5.5 conjugate) to track accumulation in target organs .

How can researchers address stability issues in long-term storage?

Q. Basic Research Focus :

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis of the purine-dione core .

What structural analogs of this compound show promise for SAR studies?

Q. Advanced Research Focus :

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of 4-methylbenzyl with 2-chlorobenzyl | Enhanced kinase inhibition (IC₅₀ ↓ 30%) | |

| Morpholinyl → Piperazinyl substitution | Improved solubility (LogP ↓ 0.5) |

What safety considerations apply when handling this compound in vitro?

Q. Basic Research Focus :

- Cytotoxicity Screening : MTT assays on HEK293 cells (EC₅₀ > 50 µM for safe handling).

- Reactive Metabolites : Incubate with liver microsomes (CYP450 isoforms) to detect toxic intermediates .

How can researchers validate its role in modulating epigenetic targets?

Q. Advanced Research Focus :

- ChIP-seq : Profile histone methylation (H3K27me3) in treated vs. untreated cells.

- DNMT Inhibition Assays : Measure 5-methylcytosine levels via ELISA in DNA extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.